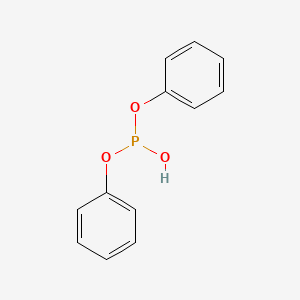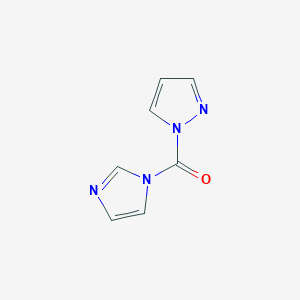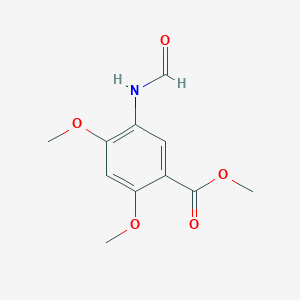
Phosphorous diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous diphenyl ester, also known as diphenylphosphinic acid, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)OH. This compound is characterized by the presence of two phenyl groups attached to a phosphorus atom, which is also bonded to a hydroxyl group and an oxygen atom. It is a white crystalline solid that is soluble in organic solvents and exhibits unique chemical properties due to the presence of the phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorous diphenyl ester can be synthesized through several methods. One common method involves the reaction of diphenylphosphine oxide with an oxidizing agent such as hydrogen peroxide or a halogen. The reaction typically occurs under mild conditions and yields diphenylphosphinic acid as the primary product.
Industrial Production Methods: On an industrial scale, phosphorous acid diphenyl is produced by the oxidation of diphenylphosphine. This process involves the use of oxidizing agents like hydrogen peroxide or chlorine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorous diphenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphinic acid.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Diphenylphosphinic acid.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Phosphorous diphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphorous acid diphenyl involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. The phosphorus atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Phosphorous diphenyl ester can be compared with other similar compounds such as:
Phosphoric Acid Diphenyl: Similar in structure but contains an additional oxygen atom bonded to the phosphorus.
Phosphinic Acid Diphenyl: Lacks the hydroxyl group present in phosphorous acid diphenyl.
Phosphonic Acid Diphenyl: Contains two hydroxyl groups bonded to the phosphorus atom.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other phosphorus-containing compounds.
Eigenschaften
Molekularformel |
C12H11O3P |
|---|---|
Molekulargewicht |
234.19 g/mol |
IUPAC-Name |
diphenyl hydrogen phosphite |
InChI |
InChI=1S/C12H11O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13H |
InChI-Schlüssel |
FYOYCZHNDCCGCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-6-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B8589399.png)




![Carbamic acid,n-[2-amino-4-(1-methylethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8589435.png)






